2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives, to which this compound belongs, have been reported to exhibit a broad range of biological activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Mode of Action
Quinazoline and quinazolinone derivatives are known to interact with various biological targets, leading to a wide range of effects such as sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-parkinsonism, and anticancer activities .
Biochemical Pathways
Quinazoline and quinazolinone derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Given the broad range of biological activities exhibited by quinazoline and quinazolinone derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves the reaction of 2,2-dimethyl-1H-quinazolin-4-thiol with N-(4-methylphenyl)acetamide. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low to moderate temperatures.
Substitution: Halides, alkoxides; reaction conditionspolar aprotic solvents, moderate to high temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Studied for its antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-phenylacetamide
- **2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
- **2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide exhibits unique properties due to the presence of the 4-methylphenyl group. This substitution enhances its biological activity and selectivity towards specific molecular targets. Additionally, the compound’s sulfanyl group contributes to its reactivity and ability to undergo various chemical transformations .
Properties
IUPAC Name |
2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13-8-10-14(11-9-13)20-17(23)12-24-18-15-6-4-5-7-16(15)21-19(2,3)22-18/h4-11,21H,12H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDKHJIWGKGHRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(NC3=CC=CC=C32)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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